molecular formula C21H23N3O2 B6023890 3'-[(E)-[1-(2-Hydroxyphenyl)ethylidene]amino]-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'-one

3'-[(E)-[1-(2-Hydroxyphenyl)ethylidene]amino]-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'-one

Cat. No.: B6023890
M. Wt: 349.4 g/mol
InChI Key: REBLISQVSOKIPI-HZHRSRAPSA-N
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Description

3’-[(E)-[1-(2-Hydroxyphenyl)ethylidene]amino]-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique spiro structure, which involves a bicyclic system where two rings are joined at a single atom. The presence of the quinazolinone moiety, a bicyclic structure containing nitrogen atoms, adds to its chemical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-[(E)-[1-(2-Hydroxyphenyl)ethylidene]amino]-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one typically involves a multi-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction of the imine group can yield secondary amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3’-[(E)-[1-(2-Hydroxyphenyl)ethylidene]amino]-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, and antifungal properties.

    Analytical Chemistry: The compound is used in the development of analytical methods for detecting and quantifying various substances.

    Biological Studies: Its interactions with biological molecules are explored to understand protein-ligand interactions and enzyme catalysis.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its ability to form hydrogen bonds and interact with biological targets. The quinazolinone moiety can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to various biological effects, such as anticancer or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3’-[(E)-[1-(2-Hydroxyphenyl)ethylidene]amino]-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one lies in its spiro structure, which imparts distinct chemical and biological properties. The combination of the quinazolinone moiety with the spiro configuration enhances its potential for diverse applications in medicinal and analytical chemistry.

Properties

IUPAC Name

3-[(E)-1-(2-hydroxyphenyl)ethylideneamino]spiro[1H-quinazoline-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-15(16-9-4-6-12-19(16)25)23-24-20(26)17-10-3-5-11-18(17)22-21(24)13-7-2-8-14-21/h3-6,9-12,22,25H,2,7-8,13-14H2,1H3/b23-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBLISQVSOKIPI-HZHRSRAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1C(=O)C2=CC=CC=C2NC13CCCCC3)C4=CC=CC=C4O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N1C(=O)C2=CC=CC=C2NC13CCCCC3)/C4=CC=CC=C4O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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